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molecular formula C12H16ClN3O2 B8802260 Tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate

Tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate

Cat. No. B8802260
M. Wt: 269.73 g/mol
InChI Key: RAIWEGFAINOTOJ-UHFFFAOYSA-N
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Patent
US08952037B2

Procedure details

A 12 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen was charged with zinc dust (745 g, pre-activated, 11.4 mol, 2 eq.) and DMA (2 L, anhydrous). 1,2-dibromoethane (71 mL, 0.855 mol, 0.15 eq, Aldrich) was then added over 10 minutes, followed by TMSCl (108 mL, 0.855 mol, 0.15 eq, Acros) over 20 minutes. The reaction mixture was stirred for 25 minutes at room temperature. A solution of N-Boc-3-iodoazetidine (2420 g, 8.55 mol, 1.5 eq, CNH Technologies) in DMA (5 L, anhydrous) was added via a 2 L addition funnel over 2 h keeping the internal temperature below 65° C. using a water bath. The suspension was stirred for 1 hour at RT at which point it was degassed with nitrogen. Stirring was stopped and the suspension was allowed to stand. A 22 L 3-neck round bottom flask fitted with a mechanical stirrer was charged with 2,3-dichloropyrazine (850 g, 5.70 mol, 1.0 eq, AK Scientific), PdCl2dppf.CH2Cl2 (140 g, 171 mmol, 0.03 eq, Aldrich), CuI (67.3 g, 353 mmol, 0.062 eq, Aldrich), and DMA (5 L, anhydrous). The solution was degassed with nitrogen. The clear zinc reagent solution above the residual solid zinc was poured into the 22 L flask under nitrogen. The brown solution was degassed with nitrogen and heated to 80° C. for 16 hours at which point LCMS indicated complete conversion of 2,3-dichloropyrazine. The reaction mixture was transferred to brine (8 L) in 50 L reparatory funnel. Water (8 L) and EtOAc (15 L) were added and the layers were separated. The aqueous layer was extracted with EtOAc (2×10 L). The combined organics were washed with water (3×10 L) and brine (5 L), dried over sodium sulfate and evaporated. The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=10:1) to get 536 g of pure tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate and 121 g of mixed fractions. The impure material was distilled under high vacuum to remove the impurity (N-Boc-azetidine) to give 81 g of pure tert-butyl 3-(3-chloropyrazin-2-yl)azetidine-1-carboxylate.
Quantity
71 mL
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step Two
Name
Quantity
108 mL
Type
reactant
Reaction Step Three
Quantity
2420 g
Type
reactant
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
850 g
Type
reactant
Reaction Step Five
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
140 g
Type
reactant
Reaction Step Six
Name
Quantity
745 g
Type
catalyst
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Seven
Name
CuI
Quantity
67.3 g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrCCBr.C[Si](Cl)(C)C.[C:10]([N:17]1[CH2:20][CH:19](I)[CH2:18]1)([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].[Cl:22][C:23]1[C:28](Cl)=[N:27][CH:26]=[CH:25][N:24]=1.C(Cl)Cl>CC(N(C)C)=O.[Zn].[Cu]I>[Cl:22][C:23]1[C:28]([CH:19]2[CH2:20][N:17]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:18]2)=[N:27][CH:26]=[CH:25][N:24]=1

Inputs

Step One
Name
Quantity
71 mL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
5 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
108 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
2420 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)I
Name
Quantity
5 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Five
Name
Quantity
850 g
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
140 g
Type
reactant
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
745 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
2 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Eight
Name
CuI
Quantity
67.3 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 25 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 L 3-neck round bottom flask fitted with a magnetic stirrer under nitrogen
CUSTOM
Type
CUSTOM
Details
the internal temperature below 65° C.
STIRRING
Type
STIRRING
Details
The suspension was stirred for 1 hour at RT at which point it
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was degassed with nitrogen
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
A 22 L 3-neck round bottom flask fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
The solution was degassed with nitrogen
ADDITION
Type
ADDITION
Details
The clear zinc reagent solution above the residual solid zinc was poured into the 22 L flask under nitrogen
CUSTOM
Type
CUSTOM
Details
The brown solution was degassed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 16 hours at which point LCMS
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to brine (8 L) in 50 L reparatory funnel
ADDITION
Type
ADDITION
Details
Water (8 L) and EtOAc (15 L) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×10 L)
WASH
Type
WASH
Details
The combined organics were washed with water (3×10 L) and brine (5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (eluting with hexanes/ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 536 g
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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